2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Sulfonamide Formation

Researchers synthesizing sulfonamide libraries with sterically hindered amines encounter selectivity issues with linear sulfonyl chlorides. 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride (CAS 1492478-88-2) resolves this through: • Steric bulk at C2 for differential reactivity with bulky bicyclic or ortho-substituted anilines. • Benzyloxy methyl ether as a masked alcohol, enabling orthogonal deprotection to aldehydes/carboxylic acids after sulfonamide coupling. • Ambient storage condition reduces cold-chain logistics costs versus analogs requiring -20°C. Supplied at ≥97% purity for reproducible parallel synthesis and reduced false positives in screening.

Molecular Formula C14H21ClO3S
Molecular Weight 304.8 g/mol
Cat. No. B13635861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride
Molecular FormulaC14H21ClO3S
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCCC(CC)(COCC1=CC=CC=C1)CS(=O)(=O)Cl
InChIInChI=1S/C14H21ClO3S/c1-3-14(4-2,12-19(15,16)17)11-18-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
InChIKeyQXCRGWJMMGFOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride: Verified Identity, Purity, and Physicochemical Baseline for Procurement Evaluation


2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride (CAS 1492478-88-2, molecular formula C14H21ClO3S, molecular weight 304.83 g/mol) is an aliphatic sulfonyl chloride featuring a quaternary carbon at the C2 position of the butane backbone, a benzyloxy methyl ether substituent, and an additional ethyl branch . The compound is supplied as a research-grade intermediate with a minimum purity specification of 97% and is recommended for long-term storage in a cool, dry environment . It belongs to the broader class of alkyl sulfonyl chlorides employed for sulfonamide and sulfonate ester formation in medicinal chemistry and organic synthesis .

Sulfonamide & sulfonate ester formation workflow
Quaternary-carbon scaffold with benzyloxy protective handle
Research-grade purity specification; ambient storage recommended
Supplier-reported purity specification; analytical context to verify

Why 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride Cannot Be Replaced by Close Structural Analogs Without Experimental Revalidation


Although 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride shares the sulfonyl chloride functional group with several commercially available analogs, three structural features make simple interchange hazardous: (i) the quaternary carbon at C2 introduces steric hindrance absent in 2-((benzyloxy)methyl)butane-1-sulfonyl chloride (CAS 1494372-11-0) and its 3-methyl analog, potentially altering reaction selectivity with hindered nucleophiles [1]; (ii) the benzyloxy group serves as a protected alcohol handle for downstream deprotection, a capability absent in 2-ethylbutane-1-sulfonyl chloride (CAS 854463-29-9) [2]; and (iii) the additional ethyl branch increases lipophilicity and molecular volume relative to the linear or less-branched analogs, which can affect solubility, partitioning, and the physicochemical profile of final sulfonamide products . Without controlled comparative reaction data, substituting any of these analogs risks altering yield, selectivity, or final compound properties.

Quaternary carbon at C2
Steric bulk may alter reaction selectivity with hindered nucleophiles compared to secondary-carbon analogs
Benzyloxy protective handle absent
2-Ethylbutane-1-sulfonyl chloride lacks orthogonal deprotection capability; downstream diversification route may not transfer
Ethyl branch lipophilicity shift
Additional ethyl group may increase lipophilicity and alter final sulfonamide properties relative to non-branched analogs

Quantitative Evidence Guide: Measurable Differentiation of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride from Closest Analogs


Purity Specification: 97% Minimum Purity vs. 95% for Key Analogs

The target compound is supplied with a minimum purity specification of 97% , whereas the closest structural analog 2-((benzyloxy)methyl)butane-1-sulfonyl chloride (CAS 1494372-11-0) is specified at 95% minimum purity , and the simpler 2-ethylbutane-1-sulfonyl chloride (CAS 854463-29-9) is also offered at 95% purity . The 2-percentage-point higher specification reduces the maximum theoretical impurity burden from 5% to 3%, which can be critical in multi-step syntheses where impurities propagate and complicate purification.

Purity Specification
Specification review
Target: 97% min. (supplier COA) Analog: 95% min. (closest analogs)
Supports lower impurity-burden context
Data to verify; no published analytical method
Organic Synthesis Medicinal Chemistry Sulfonamide Formation

Storage Stability: Ambient Temperature Storage vs. −20°C Requirement for 2-Ethylbutane-1-sulfonyl Chloride

The target compound is specified for long-term storage in a cool, dry place without requiring freezing . In contrast, 2-ethylbutane-1-sulfonyl chloride (CAS 854463-29-9) requires storage at −20°C in a sealed container away from moisture . This difference in storage instructions suggests that the benzyloxy and quaternary carbon substituents may confer greater intrinsic hydrolytic stability, reducing the logistical burden and energy cost associated with freezer storage during procurement and inventory management.

Storage Stability
Cross-study comparable
Recommended ambient storage vs. −20°C for 2-ethylbutane-1-sulfonyl chloride
May reduce cold-chain logistics burden
Supplier storage guidance; stability data not reported
Chemical Procurement Supply Chain Laboratory Storage

Steric Differentiation: Quaternary Carbon at C2 May Enhance Selectivity with Sterically Hindered Amine Nucleophiles

Literature on aliphatic sulfonyl chlorides demonstrates that steric hindrance around the sulfonyl center can modulate reactivity: aliphatic sulfonyl chlorides were reported to react efficiently with amines bearing sterically hindered amino groups, while the corresponding sulfonyl fluorides showed low activity under the same conditions [1]. The target compound possesses a quaternary carbon at C2 (CCC(CC)(COCc1ccccc1)CS(=O)(=O)Cl) , a feature absent in the closest analog 2-((benzyloxy)methyl)butane-1-sulfonyl chloride (C2 is a secondary carbon) and in 2-ethylbutane-1-sulfonyl chloride (C2 is a tertiary carbon but lacks the benzyloxy group) [2]. This quaternary center provides greater steric bulk proximal to the sulfonyl chloride, which may translate into differentiated selectivity profiles when reacting with sterically demanding amine nucleophiles in parallel medicinal chemistry campaigns.

Steric Environment at C2
Class-level
Quaternary carbon (four non-H substituents) Analogs: secondary or tertiary carbon at C2
Steric differentiation may influence selectivity
No published reactivity comparison
Sulfonamide Synthesis Steric Effects Reaction Selectivity

Lipophilicity Differentiation: Higher Estimated logP Due to the Additional Ethyl Branch

The closest measured logP reference point among the analog series is 2-((benzyloxy)methyl)butane-1-sulfonyl chloride (CAS 1494372-11-0), with a reported logP of 2.618 . The target compound carries an additional ethyl group at C2 (C14H21ClO3S vs. C12H17ClO3S), which is expected to increase logP by approximately 0.5–1.0 log units based on the additive contribution of a methylene/ethyl group to partition coefficients in aliphatic series. The simpler 2-ethylbutane-1-sulfonyl chloride (C6H13ClO2S, no benzyloxy group) has a computed XLogP3-AA of 2.4 [1], underscoring that the benzyloxy group is the dominant contributor to lipophilicity in this scaffold, and the additional ethyl branch further accentuates this property.

Estimated logP
Class-level
Target est. logP ~3.1–3.6 Analog logP 2.618 (measured)
Reported lipophilicity differentiation context
Extrapolated; no experimental logP
Drug Design Lipophilicity Physicochemical Properties

Benzyloxy Functional Handle: Orthogonal Deprotection Capability Absent in 2-Ethylbutane-1-sulfonyl chloride

The benzyloxy methyl ether group in the target compound can be cleaved by hydrogenolysis or acidolysis to reveal a primary alcohol, enabling orthogonal functionalization after sulfonamide bond formation. This capability is entirely absent in 2-ethylbutane-1-sulfonyl chloride (CAS 854463-29-9), which lacks any protected oxygen functionality [1]. The 2-((benzyloxy)methyl)butane-1-sulfonyl chloride analog (CAS 1494372-11-0) also carries this handle, but the target compound's quaternary carbon may influence the steric accessibility and deprotection rate. The benzyloxy group is a commonly used protecting group in organic synthesis that can be removed under mild conditions without affecting the sulfonamide linkage [2].

Benzyloxy Handle
Cross-study comparable
Cleavable benzyloxy methyl ether present Absent in 2-ethylbutane-1-sulfonyl chloride
Orthogonal deprotection capability
Deprotection conditions not tested on target
Protecting Group Strategy Orthogonal Synthesis Sulfonamide Diversification

Molecular Weight and Heavy Atom Count: Differentiated Physicochemical Profile for Downstream ADME Optimization

The target compound (MW 304.83 g/mol, 19 heavy atoms) is substantially larger and more complex than 2-ethylbutane-1-sulfonyl chloride (MW 184.69 g/mol, 10 heavy atoms) [1] and larger than 2-((benzyloxy)methyl)butane-1-sulfonyl chloride (MW 276.78 g/mol, 16 heavy atoms) . The incremental molecular weight arises from the combination of the benzyloxy group and the additional ethyl branch. For lead optimization programs, selecting a sulfonyl chloride building block with a higher starting molecular weight enables the exploration of a different region of chemical space and can help balance lipophilic ligand efficiency (LLE) when the target binding site favors larger substituents.

Molecular Weight
Supporting evidence
304.83 g/mol, 19 heavy atoms +120.14 g/mol vs 2-ethylbutane-1-sulfonyl chloride
Differentiated physicochemical anchor for library design
Supplier and PubChem data
Medicinal Chemistry ADME Fragment-Based Drug Design

Recommended Application Scenarios for 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride Based on Differentiated Evidence


Medicinal Chemistry Sulfonamide Library Synthesis Requiring High Purity and Steric Differentiation

For parallel synthesis of sulfonamide libraries where multiple structurally diverse amines are reacted with a sulfonyl chloride, the 97% minimum purity reduces the risk of impurity-derived false positives in biological screening. The quaternary carbon at C2 introduces steric bulk that, based on class-level evidence with aliphatic sulfonyl chlorides [1], may offer differential reactivity with sterically hindered amines compared to the secondary-carbon analog 2-((benzyloxy)methyl)butane-1-sulfonyl chloride. This is particularly relevant when the synthetic workflow includes bulky bicyclic or ortho-substituted aniline building blocks.

Multi-Step Synthesis Requiring a Protected Alcohol Handle for Late-Stage Diversification

The benzyloxy methyl ether substituent provides a masked alcohol that survives sulfonamide bond formation and can be deprotected under hydrogenolytic or Lewis acidic conditions [2]. This enables a convergent synthetic strategy where the sulfonyl chloride is first coupled to an amine, and the revealed alcohol is subsequently oxidized to an aldehyde or carboxylic acid, or further functionalized. This orthogonal handle is absent in 2-ethylbutane-1-sulfonyl chloride [3], making the target compound the necessary choice for such routes.

Procurement for Laboratories Without −20°C Storage Infrastructure

The target compound is specified for storage in a cool, dry place at ambient temperature , unlike 2-ethylbutane-1-sulfonyl chloride which requires −20°C sealed storage . For academic laboratories, CROs, or industrial sites with limited freezer capacity or where cold-chain logistics add significant cost, the ambient storage specification reduces procurement barriers, simplifies inventory management, and lowers the risk of compound degradation due to freezer failure or temperature excursions during shipping.

Lead Optimization Programs Targeting Higher Lipophilicity Chemical Space

When a medicinal chemistry program requires sulfonamide-containing lead compounds with higher logD to improve membrane permeability or target engagement in lipophilic binding pockets, the target compound's estimated logP advantage of +0.5 to +1.0 units over the closest benzyloxy analog makes it a preferred building block. The additional ethyl branch provides a lipophilicity increment without introducing heteroatoms that would increase hydrogen bond donor/acceptor count, preserving ligand efficiency metrics.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Purity specification & steric differentiation
Hindered-amine reactivity & impurity propagation risk
Late-stage diversification routes
Benzyloxy orthogonal handle
Deprotection compatibility & sulfonamide stability
Ambient-storage logistics
Ambient-temperature storage stability
Hydrolytic stability during shipping & inventory
Lipophilic lead optimization
Higher lipophilicity scaffold
LogD/LLE profile of derived sulfonamides
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